Dicentrine hydrochloride

α1-adrenoceptor pharmacology vascular smooth muscle competitive antagonism

Dicentrine hydrochloride is the hydrochloride salt of (+)-dicentrine, a naturally occurring aporphine alkaloid isolated primarily from Lindera megaphylla (Lauraceae) and Stephania species. The compound is established as a competitive, selective α1-adrenoceptor antagonist with demonstrable efficacy in vascular smooth muscle and human hyperplastic prostate tissue.

Molecular Formula C20H22ClNO4
Molecular Weight 375.8 g/mol
CAS No. 5742-03-0
Cat. No. B12769449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicentrine hydrochloride
CAS5742-03-0
Molecular FormulaC20H22ClNO4
Molecular Weight375.8 g/mol
Structural Identifiers
SMILESCN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3.Cl
InChIInChI=1S/C20H21NO4.ClH/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19;/h7-9,14H,4-6,10H2,1-3H3;1H/t14-;/m0./s1
InChIKeyKEPNLLUUOISJKZ-UQKRIMTDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicentrine Hydrochloride (CAS 5742-03-0): Baseline Identity, Source, and Pharmacological Class for Scientific Procurement


Dicentrine hydrochloride is the hydrochloride salt of (+)-dicentrine, a naturally occurring aporphine alkaloid isolated primarily from Lindera megaphylla (Lauraceae) and Stephania species [1]. The compound is established as a competitive, selective α1-adrenoceptor antagonist with demonstrable efficacy in vascular smooth muscle and human hyperplastic prostate tissue [2]. Beyond its classical adrenoceptor pharmacology, dicentrine exhibits a polypharmacological profile encompassing topoisomerase II inhibition, selective G-quadruplex DNA targeting, and tumor necrosis factor-alpha (TNF-α) sensitization in lung adenocarcinoma models, positioning it as a mechanistically distinctive tool compound for cardiovascular, urological, and oncology research programs [3].

Why Dicentrine Hydrochloride Cannot Be Replaced by Generic Aporphine Alkaloids: Structural and Pharmacological Divergence


The aporphine alkaloid class (e.g., boldine, glaucine, bulbocapnine, isocorydine) encompasses compounds with superficially similar tetracyclic skeletons, yet substitution at single positions profoundly alters target engagement, DNA-binding competence, and toxicity. For instance, bulbocapnine—differing from dicentrine solely by a C11-hydroxyl replacing the C9-methoxyl—is completely inactive as a topoisomerase II inhibitor due to steric hindrance preventing the planar conformation required for DNA intercalation [1]. Glaucine exhibits allosteric modulation rather than antagonism at 5-HT2 receptors, contrasting sharply with dicentrine's competitive antagonist profile at both 5-HT2 and α1 receptors [2]. These structural sensitivities mean that the pharmacological signature of dicentrine hydrochloride—α1 blockade potency intermediate between prazosin and phentolamine, combined with G-quadruplex selectivity unmatched by canadine, glaucine, deguelin, or millettone—is not transferable to any single in-class alternative [3]. Procurement of the correct compound is therefore non-negotiable for reproducible research outcomes.

Dicentrine Hydrochloride: Quantified Differentiation Versus Closest Comparators—An Evidence Guide for Compound Selection


α1-Adrenoceptor Antagonist Potency in Vascular Tissue: Dicentrine Versus Prazosin, Phentolamine, and Yohimbine

In rat isolated thoracic aorta, dicentrine exhibited competitive α1-adrenoceptor antagonism with pA2 values of 8.19 ± 0.09 against noradrenaline and 9.01 ± 0.10 against phenylephrine. The same study measured pA2 values for the reference antagonists: prazosin (pA2 = 10.60 ± 0.10), phentolamine (pA2 = 7.53 ± 0.10), and yohimbine (pA2 = 6.20 ± 0.05). Dicentrine thus occupies an intermediate potency band—approximately 253-fold less potent than the synthetic quinazoline prazosin, yet 4.6-fold more potent than the imidazoline phentolamine and 631-fold more potent than the α2-preferring yohimbine—with an atypically high phenylephrine/noradrenaline pA2 selectivity ratio (~6.6-fold) not observed with prazosin [1].

α1-adrenoceptor pharmacology vascular smooth muscle competitive antagonism antihypertensive research

Topoisomerase II Inhibition: Dicentrine Active, Bulbocapnine Inactive Despite Near-Identical Structure

In a comparative biochemical study of aporphine alkaloids, (+)-dicentrine demonstrated significant topoisomerase II inhibitory activity and was active in a DNA unwinding assay, whereas (+)-bulbocapnine—differing only by substitution of a C11-hydroxyl for the C9-methoxyl group and removal of the methylenedioxy ring—was completely inactive in all assays. Molecular modeling confirmed that dicentrine can attain the planar conformation required for DNA intercalation, whereas bulbocapnine cannot, due to steric clash between the 11-hydroxyl and the methylenedioxy oxygen. The same study noted that dicentrine is a weaker topoisomerase II inhibitor than the fully planar oxoaporphine liriodenine, suggesting that its activity arises from a strained, suboptimal intercalation geometry that may confer unique DNA sequence preferences [1].

DNA topoisomerase II DNA intercalation structure-activity relationship aporphine alkaloid

G-Quadruplex DNA Targeting: Dicentrine Outperforms Canadine, Glaucine, Deguelin, and Millettone in Affinity and Selectivity

In a controlled comparative screen of five natural compounds (the alkaloids canadine, D-glaucine, and dicentrine; the flavonoids deguelin and millettone) using a Controlled Pore Glass (G4-CPG) assay, dicentrine emerged as the most effective G-quadruplex ligand with 67% bound to telomeric tel26 G-quadruplex, 47% to oncogenic c-myc G-quadruplex, and only 30% to control duplex DNA. In contrast, D-glaucine showed negligible binding (2%, 1%, 0%), deguelin showed zero binding across all targets, and canadine exhibited significant non-specific binding (21% to nude CPG). In-solution fluorescence titration confirmed Kb values of (2.8 ± 1.2) × 10^6 M−1 for tel26 G-quadruplex, (0.8 ± 0.5) × 10^6 M−1 for Pu22 oncogenic G-quadruplex, and (3.2 ± 0.4) × 10^5 M−1 for control duplex ds12, yielding a G-quadruplex/duplex selectivity ratio of approximately 9:1 for tel26 and 2.5:1 for Pu22. Thermal stabilization of G-quadruplex structures (ΔTm = +3 °C for tel26, +5 °C for Pu22) was observed with no significant stabilization of duplex DNA (ΔTm = +1 °C). Biological assays confirmed that this G-quadruplex targeting translated into potent, selective anticancer activity via telomere-targeted cell cycle arrest and apoptosis [1].

G-quadruplex ligands telomeric DNA oncogene promoters anticancer drug discovery

α1-Adrenoceptor Subtype Selectivity: Preferential Antagonism of α1D (Aortic) Over α1B (Splenic) Receptors

A subtype-selectivity study comparing dicentrine's antagonism of phenylephrine-induced contractions in rat aortic rings (predominantly α1D-adrenoceptor) versus rat spleen (predominantly α1B-adrenoceptor) revealed that dicentrine was approximately 100-fold more potent as an antagonist in aortic tissue than in splenic tissue. This tissue-based selectivity indicates preferential targeting of the α1D-adrenoceptor subtype over the α1B subtype. Prazosin, in contrast, shows relatively non-selective blockade across α1 subtypes. The selectivity ratio was derived from pA2 determinations in both tissues under identical isometric tension recording conditions [1].

α1-adrenoceptor subtypes vascular selectivity α1D vs α1B pharmacology tissue-specific antagonism

Cytotoxicity in Prostate Cancer: Dicentrine Versus Its N-Oxide Derivatives Reveals Stereochemical SAR

In a direct comparative study, (6aS)-dicentrine (compound 1) and its diastereomeric N-oxide derivatives (1a and 1b) were evaluated against PC3 and DU145 prostate cancer cell lines. Dicentrine exhibited IC50 values of 18.43 μM (PC3) and 23.53 μM (DU145). The (6aS,6S)-N-oxide diastereomer 1a showed reduced potency (IC50 46.36 μM PC3, 33.85 μM DU145), while the (6aS,6R)-N-oxide diastereomer 1b was essentially inactive (IC50 > 50 μM in both lines). Furthermore, dicentrine induced strong necrotic and apoptotic cell death in all tested cell lines, whereas 1a caused only reduced or moderate cell death, and 1b failed to induce death in the TP53-null PC3 line. These data demonstrate that the tertiary amine of dicentrine is critical for full cytotoxic potency and that N-oxidation differentially compromises activity depending on stereochemistry [1].

prostate cancer aporphine cytotoxicity N-oxide SAR apoptosis-necrosis

Acute Toxicity Ranking Among Aporphine Alkaloids: Dicentrine Shows Intermediate LD50 Between Dicentrinone and Isocorydine

In a controlled acute toxicity study using mouse tail-vein injection, three aporphine-type alkaloids isolated from Stephania dicentrinifera were compared: dicentrinone (Dico), dicentrine (Dic), and isocorydine (Isoc). LD50 values calculated by the Bliss method were 7.266 mg/kg (dicentrinone), 26.802 mg/kg (dicentrine), and 32.167 mg/kg (isocorydine). Dicentrine is thus 3.7-fold less acutely toxic than the structurally related dicentrinone (an oxoaporphine) but 1.2-fold more toxic than isocorydine. This intermediate toxicity profile, combined with its distinct pharmacology, makes dicentrine a more tractable in vivo tool than the highly toxic dicentrinone, while offering receptor antagonism absent in isocorydine [1].

acute toxicity aporphine safety LD50 comparison in vivo toxicology

Dicentrine Hydrochloride: Prioritized Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


α1-Adrenoceptor Subtype Pharmacology: Functional Discrimination of α1D-Mediated Vascular Responses

Investigators studying α1-adrenoceptor subtype contributions to vascular tone, hypertension, or bladder outlet obstruction should select dicentrine hydrochloride as a pharmacological probe. Its ~100-fold selectivity for α1D (aortic) over α1B (splenic) receptors, combined with its intermediate pA2 range (8.19–9.01) that is potent enough for efficacy yet not so potent that it obscures concentration-response relationships (as prazosin's pA2 of 10.60 may), enables clean dissection of α1D-mediated physiology. The compound's competitive, reversible antagonism confirmed by Schild analysis in both rat aorta and human hyperplastic prostate tissue [1] provides the mechanistic rigor required for receptor classification studies [2].

G-Quadruplex-Targeted Anticancer Drug Discovery: Telomere Dysfunction and Oncogene Suppression

Programs focused on non-canonical DNA secondary structures as therapeutic targets should prioritize dicentrine hydrochloride over other natural G-quadruplex ligands such as canadine or D-glaucine. Dicentrine uniquely combines high G4 affinity (Kb ~10^6 M−1) with a 9:1 G4/duplex selectivity ratio and thermal stabilization of both telomeric (ΔTm +3 °C) and oncogenic (ΔTm +5 °C) G-quadruplexes without stabilizing duplex DNA [1]. This profile translates into cancer-cell-selective apoptosis via telomere targeting, whereas comparator natural products either lack G4 affinity (deguelin, millettone), exhibit high non-specific binding (canadine), or show negligible G4 engagement (D-glaucine) [1].

DNA Topoisomerase II Inhibition Studies: Unique Conformational-Dependent Mechanism

For research into adaptive DNA intercalators—ligands that must adopt a strained planar conformation to inhibit topoisomerase II—dicentrine hydrochloride provides a validated chemical probe. Its activity contrasts sharply with the complete inactivity of bulbocapnine, its closest structural analog, attributable to a single functional group difference that governs conformational flexibility [1]. This on/off SAR pair (dicentrine/bulbocapnine) offers an ideal positive/negative control system for studying the relationship between ligand planarity, DNA intercalation geometry, and topoisomerase II poisoning, a paradigm not accessible with classical topoisomerase inhibitors such as etoposide or doxorubicin.

Prostate Tissue Pharmacology and Benign Prostatic Hyperplasia Research

Dicentrine hydrochloride is uniquely suited for ex vivo human hyperplastic prostate tissue studies. It has been directly validated in radioligand binding assays ([3H]prazosin competition: Kd = 0.2 nM, Bmax = 55.2 fmol/mg protein) and isometric tension experiments using human surgical specimens, where it competitively antagonized both exogenous norepinephrine (pA2 = 8.04) and endogenous field-stimulation-evoked contractions [1]. Its rank-order potency (dicentrine > phentolamine > rauwolscine) in human prostate tissue distinguishes it from other aporphines that have not undergone equivalent human tissue validation, providing translational confidence for urological pharmacology programs aiming to model clinical BPH pathophysiology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dicentrine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.